5-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyridine-2-carbonitrile
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Overview
Description
5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile is a complex organic compound that features a unique combination of a benzodioxin ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Pyridine Ring: The benzodioxin derivative is then reacted with a pyridine derivative under basic conditions to form the desired compound.
Final Modifications: Additional functional groups, such as the carbonitrile group, are introduced through further reactions involving nitriles and other reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with various biological targets are being studied to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes such as cholinesterases, which are involved in neurotransmission.
Pathways Involved: By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the pyridine and carbonitrile groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar benzodioxin structure with an ethanone group instead of the pyridine and carbonitrile groups.
Uniqueness
5-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyridine-2-carbonitrile is unique due to its combination of a benzodioxin ring, a pyridine ring, and a carbonitrile group
Properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H15N3O2/c1-19(14-4-3-13(9-17)18-10-14)11-12-2-5-15-16(8-12)21-7-6-20-15/h2-5,8,10H,6-7,11H2,1H3 |
InChI Key |
RMFIUMVZVDXWAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
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